(3S,4R)-3-Amino-4-methylhexanoic acid hydrochloride
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Overview
Description
(3S,4R)-3-Amino-4-methylhexanoic acid hydrochloride is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Amino-4-methylhexanoic acid hydrochloride typically involves the enantioselective reduction of a suitable precursor. One common method includes the reduction of a keto acid intermediate using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often involve the use of hydrogen gas and a metal catalyst such as palladium or platinum under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Amino-4-methylhexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation under mild conditions.
Major Products
The major products formed from these reactions include various derivatives such as amides, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S,4R)-3-Amino-4-methylhexanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: This compound is studied for its role in protein synthesis and enzyme interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific enzymes or receptors.
Industry: It is used in the production of pharmaceuticals and fine chemicals, where its chiral properties are particularly valuable.
Mechanism of Action
The mechanism of action of (3S,4R)-3-Amino-4-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-Hydroxy-4-methylhexanoic acid: Similar in structure but with a hydroxyl group instead of an amino group.
(3S,4R)-3-Amino-4-ethylhexanoic acid: Similar but with an ethyl group instead of a methyl group.
Uniqueness
(3S,4R)-3-Amino-4-methylhexanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydrochloride groups. This combination of features makes it particularly useful in applications requiring precise stereochemical control and reactivity.
Properties
IUPAC Name |
(3S,4R)-3-amino-4-methylhexanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-5(2)6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t5-,6+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKVKXFASXUCRV-IBTYICNHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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